molecular formula C8H11F2NO2 B13067161 (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B13067161
M. Wt: 191.17 g/mol
InChI Key: WFYAYAXZJUHANM-WRVKLSGPSA-N
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Description

(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a chiral bicyclic scaffold of significant interest in modern medicinal chemistry, particularly in the development of novel antiviral therapeutics. Researchers are increasingly focusing on non-nucleoside structured compounds to overcome limitations such as drug resistance and poor bioavailability associated with older therapies . The rigid 2-azabicyclo[2.2.2]octane core provides a three-dimensional structure that is valuable for exploring new chemical space and for structure-based drug design, a method crucial for developing inhibitors that target viral enzymes . The strategic incorporation of fluorine atoms at the 6-position is a key synthetic modification used to fine-tune the molecule's properties; fluorine can enhance metabolic stability, influence lipophilicity, and improve membrane permeability, thereby optimizing the pharmacokinetic profile of potential drug candidates . This compound serves as a sophisticated building block for constructing protease inhibitors or targeting other viral enzymes, following a trend in antiviral research that aims at specific molecular targets to disrupt viral replication effectively . Its application is relevant in the search for treatments for a range of viruses, positioning it as a valuable asset for high-throughput screening campaigns and the synthesis of targeted libraries in early-stage drug discovery.

Properties

Molecular Formula

C8H11F2NO2

Molecular Weight

191.17 g/mol

IUPAC Name

(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C8H11F2NO2/c9-8(10)3-4-1-2-5(8)11-6(4)7(12)13/h4-6,11H,1-3H2,(H,12,13)/t4?,5?,6-/m0/s1

InChI Key

WFYAYAXZJUHANM-WRVKLSGPSA-N

Isomeric SMILES

C1CC2C(CC1[C@H](N2)C(=O)O)(F)F

Canonical SMILES

C1CC2C(CC1C(N2)C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Bicyclic Precursors

A key step in the synthesis is the selective introduction of fluorine atoms at the 6-position of the azabicyclic scaffold. Commonly used reagents include diethylaminosulfur trifluoride (DAST) and Deoxofluor, which are electrophilic fluorinating agents capable of converting hydroxyl groups to fluorides under controlled low-temperature conditions.

Typical procedure:

  • Starting from a hydroxylated bicyclic ester intermediate, such as (1R,3S,4S,5R)-5-hydroxy-2-protected-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester.
  • The substrate is dissolved in anhydrous dichloromethane and cooled to -78 °C under inert atmosphere.
  • DAST or Deoxofluor is added dropwise, and the reaction mixture is stirred for several hours at -78 °C, then allowed to warm to ambient temperature overnight.
  • After completion, the reaction is quenched with saturated sodium bicarbonate solution, and the organic phase is washed, dried over sodium sulfate, and concentrated.
  • The fluorinated ester product is isolated with yields ranging from approximately 48% to 55%.

This method is exemplified in patent CN101462999A, which describes the fluorination of 5-hydroxy-2-protected azabicyclo[2.2.1]heptane derivatives to the corresponding 5-fluoro analogs with good stereochemical control and moderate yields.

Ester Hydrolysis to Carboxylic Acid

Following fluorination, the ethyl ester is hydrolyzed to the free carboxylic acid. This step is often performed under mild acidic or basic conditions to avoid racemization or decomposition of the sensitive fluorinated bicyclic structure.

Typical procedure:

  • The fluorinated ester is dissolved in a mixture of methanol and water.
  • A catalytic amount of a base such as sodium hydroxide or an acid catalyst is added.
  • The reaction is stirred at room temperature or slightly elevated temperature overnight.
  • The reaction mixture is acidified to pH ~3 to precipitate the carboxylic acid.
  • The product is extracted with organic solvents (e.g., ethyl acetate), dried, and concentrated.
  • The acid is often isolated as its hydrochloride salt to improve stability and crystallinity.

For example, in CN101462999A, the hydrolysis of the 5-fluoro-2-protected azabicyclo ester to the corresponding acid hydrochloride is reported with yields exceeding 80%.

Stereochemical Considerations and Protecting Groups

  • Protecting groups such as tert-butyloxycarbonyl (Boc) or carbobenzoxy (Cbz) are commonly used on the nitrogen atom to control reactivity during fluorination and hydrolysis steps.
  • The stereochemistry at the 3-position (S) is maintained throughout the synthesis by starting from enantiomerically pure precursors.
  • The bicyclic ring system is constructed or modified to ensure the correct spatial arrangement of substituents.

Alternative Synthetic Approaches

While the above method is the most documented, alternative routes involve:

  • Oxidation of bicyclic amines to ketones followed by fluorination.
  • Use of oxalyl chloride/DMSO (Swern oxidation) to generate carbonyl intermediates before fluorination.
  • Sodium borohydride reduction to obtain hydroxyl intermediates prior to fluorination.

These methods are detailed in patent literature where multi-step sequences are optimized for yield and stereoselectivity.

Summary Table of Key Preparation Steps

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1. Hydroxylation or oxidation Protected azabicyclo ester Swern oxidation: Oxalyl chloride, DMSO, -78 °C, triethylamine Hydroxyl or carbonyl intermediate ~50-55 Control of stereochemistry is critical
2. Fluorination Hydroxylated ester DAST or Deoxofluor, CH2Cl2, -78 °C to RT, 6-12 h 6,6-difluoro azabicyclo ester 48-55 Low temperature prevents side reactions
3. Ester hydrolysis Fluorinated ester NaOH or acid, MeOH/H2O, RT, overnight (3S)-6,6-difluoro-2-azabicyclo carboxylic acid 80-85 Often isolated as hydrochloride salt

Analytical Characterization

Throughout the synthesis, characterization techniques are employed to confirm structure and purity:

For example, ^1H NMR data from CN101462999A show characteristic multiplets and coupling constants consistent with the bicyclic fluorinated structure.

Research Findings and Industrial Relevance

  • The described preparation methods provide access to (3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid with high stereochemical purity.
  • The fluorinated bicyclic amino acid scaffold is valuable for drug discovery, serving as a conformationally constrained mimic of natural amino acids.
  • The hydrochloride salt form enhances stability and handling for further synthetic transformations or biological testing.

Chemical Reactions Analysis

Types of Reactions

(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid has significant potential in various scientific research applications:

Mechanism of Action

The mechanism by which (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid C₇H₉F₂NO₂ 177.15 1394117-06-6 [2.2.2]octane ring; 6,6-difluoro substituents; (3S) stereochemistry
(3R)-1-azabicyclo[2.2.2]octane-3-carboxylic acid C₈H₁₃NO₂ 155.19 75208-40-1 [2.2.2]octane ring; lacks fluorine; (3R) configuration
(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid C₈H₁₃NO₂ 155.19 - [3.3.0]octane ring; higher ring strain; distinct stereochemistry
(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride C₇H₁₀ClF₂NO₂ 213.61 1394052-57-3 [2.2.1]heptane ring; hydrochloride salt; smaller, more strained bicyclic framework
Key Observations:

Ring Size and Strain: The [2.2.2]octane ring in the target compound reduces steric strain compared to [2.2.1]heptane or [3.3.0]octane analogs, enhancing conformational stability .

Substituent Effects: Fluorine atoms in the target compound increase acidity (via electron withdrawal) and hydrophobicity compared to non-fluorinated analogs like (3R)-1-azabicyclo[2.2.2]octane-3-carboxylic acid . The hydrochloride salt of the [2.2.1]heptane analog (CAS: 1394052-57-3) shows altered solubility and stability due to ionic interactions .

Stereochemistry :

  • The (3S) configuration in the target compound may influence biological interactions, such as enzyme binding, compared to stereoisomers like (3R)-configured analogs .

Biological Activity

(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H11F2NO2C_8H_{11}F_2NO_2 and a molecular weight of 191.17 g/mol. The presence of two fluorine atoms at the 6-position enhances its lipophilicity and binding affinity to biological targets, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine substituents significantly influence the compound's reactivity and binding properties, allowing it to modulate the activity of specific proteins effectively.

Therapeutic Potential

Research indicates that this compound may exhibit activity similar to well-known alkaloids, such as nicotine and morphine, which are known for their effects on the central nervous system. Studies have shown that compounds within the azabicyclo family can act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs), providing potential therapeutic avenues for treating cognitive deficits and neurodegenerative diseases.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acidC8H11F2NO2Similar bicyclic structure with different fluorination pattern
(3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acidC8H13NO2Lacks fluorine substituents, more polar
1-Azabicyclo[3.3.0]octaneC7H11NDifferent bicyclic framework without carboxylic acid functionality

Case Studies

  • Interaction Studies : A study demonstrated that this compound interacts with nAChRs, showing potential in enhancing cognitive performance in animal models.
  • Drug Development : Research has indicated that derivatives of this compound can be designed to target integrin receptors involved in inflammation and autoimmune disorders, suggesting a pathway for developing new anti-inflammatory drugs.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that may include:

  • Rearrangement of norbornadiene.
  • Fluorination using reagents such as diethylaminosulfur trifluoride (DAST).

These methods are crucial for optimizing yields and ensuring the stability of the final product.

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